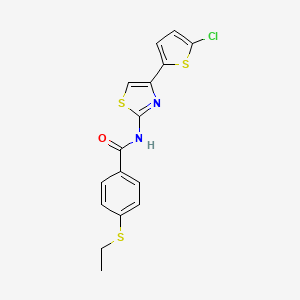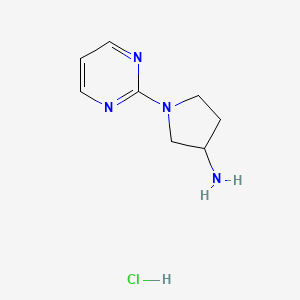
2-(4-chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetonitrile, or CPTA, is a synthetic molecule that has been used in scientific research for a variety of applications. CPTA is a member of the triazolesulfonamides family, and it has a wide array of biological activities. CPTA has been studied for its potential to act as an antimicrobial, antifungal, and anti-inflammatory agent. It has also been studied for its potential to inhibit certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, CPTA has been studied for its potential to act as an inhibitor of the human immunodeficiency virus (HIV) and its ability to act as an antioxidant.
Aplicaciones Científicas De Investigación
Growth Regulatory Activity
Eliazyan et al. (2011) studied the synthesis of compounds involving 1H-[1,2,4]triazoles, including 2-(4-chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetonitrile. Their research revealed that these compounds demonstrate potential as plant growth stimulators. This suggests an agricultural application in enhancing plant growth and productivity (Eliazyan et al., 2011).
Fluorophores for Photophysical Studies
Padalkar et al. (2015) synthesized novel fluorescent derivatives of 1H-1,2,4-triazoles. These compounds, including variants of 2-(4-chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetonitrile, exhibited photophysical properties with potential applications in materials science and molecular electronics for their blue-emitting fluorophore characteristics (Padalkar et al., 2015).
Anticancer Properties
Research by Ostapiuk et al. (2015) focused on the synthesis of various 1H-1,2,4-triazole derivatives. Their study demonstrated that some of these compounds, structurally related to 2-(4-chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetonitrile, showed promising anticancer properties, especially against melanoma and breast cancer (Ostapiuk et al., 2015).
Synthesis and Structural Studies
Holota et al. (2018) reported the synthesis of 1H-1,2,4-triazole derivatives, including structures similar to 2-(4-chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetonitrile. Their work provides valuable information on the chemical properties and potential for forming complex molecules with diverse applications in chemistry and pharmaceuticals (Holota et al., 2018).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4S/c11-8-3-1-7(2-4-8)9(5-12)16-10-13-6-14-15-10/h1-4,6,9H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGUBKMLWGKQLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)SC2=NC=NN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thiazolo[4,5-c]pyridine](/img/structure/B2552244.png)
![6-(4-Chlorophenyl)-2-[1-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2552245.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2552246.png)
![3-(2,5-dimethylbenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2552249.png)
![(2E)-7-fluoro-2-{[(2-nitrophenyl)amino]methylidene}-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2552250.png)
![N-(2-(4-(2-phenoxypropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2552253.png)
![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B2552254.png)
![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2552255.png)


![(3Z)-3-[[1-(4-bromophenyl)pyrrol-3-yl]methylidene]-1H-indol-2-one](/img/structure/B2552260.png)
